![molecular formula C8H8FNO4S B2732417 (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride CAS No. 2228223-17-2](/img/structure/B2732417.png)
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride
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Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is (3-methyl-4-nitrophenyl)methanesulfonyl fluoride . The InChI code is 1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 . The molecular weight is 233.22 .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees . The CAS Number is 2228223-17-2 .Scientific Research Applications
Enzyme Inhibition and Biochemical Applications
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has been studied for its effects on enzymes such as acetylcholinesterase. For instance, Kitz and Wilson (1963) explored the acceleration of the reaction rate between methanesulfonyl fluoride and acetylcholinesterase in the presence of substituted ammonium ions, highlighting the compound's role as an oxydiaphoric inhibitor that produces a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Additionally, Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, revealing how fluoride inhibits sulfonylation by methanesulfonyl fluoride without affecting desulfonylation, indicating specific interactions with enzyme systems (Greenspan & Wilson, 1970).
Organic Synthesis
In the realm of organic synthesis, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride serves as a precursor or intermediate for various reactions. For example, Kamlar et al. (2010) reported an organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, highlighting the utility of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride derivatives in synthesizing fluorinated compounds with potential pharmaceutical relevance (Kamlar et al., 2010). Similarly, Moon and Kim (2012) described the asymmetric conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts, further demonstrating the compound's versatility in facilitating the creation of chiral organofluorine compounds (Moon & Kim, 2012).
Analytical and Environmental Studies
Moreover, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has been utilized in studies focusing on the detection, analysis, and environmental implications of various compounds. For instance, Fox et al. (1990) examined the oxidation of haloalkenes by the methane monooxygenase from Methylosinus trichosporium, highlighting the enzyme's ability to oxidize chlorinated, fluorinated, and brominated alkenes, including contaminants like trichloroethylene. This research suggests potential environmental applications for the enzyme and indirectly relates to the study of compounds like (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (Fox et al., 1990).
Mechanism of Action
The specific mechanism of action for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is not provided in the search results. It is known to be used in enzyme inhibition studies, suggesting it may interact with certain enzymes to inhibit their activity.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3-methyl-4-nitrophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAUWZVQQUSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride |
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